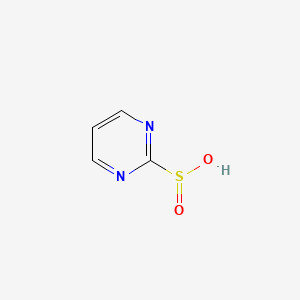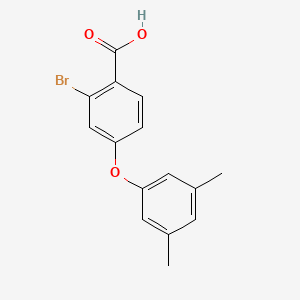
2-Bromo-4-(3,5-dimethylphenoxy)benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the second position and a 3,5-dimethylphenoxy group at the fourth position on the benzoic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid typically involves the following steps:
Phenoxy Group Introduction: The 3,5-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2-bromo-4-hydroxybenzoic acid with 3,5-dimethylphenol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while esterification results in the formation of esters.
科学研究应用
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dimethoxybenzoic acid: This compound has a similar structure but with methoxy groups instead of the dimethylphenoxy group.
2-Bromo-4-methylbenzoic acid: This compound has a methyl group instead of the dimethylphenoxy group.
2-Bromo-4-hydroxybenzoic acid: This compound has a hydroxy group instead of the dimethylphenoxy group.
Uniqueness
2-Bromo-4-(3,5-dimethylphenoxy)benzoic acid is unique due to the presence of the 3,5-dimethylphenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and binding affinity, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
分子式 |
C15H13BrO3 |
|---|---|
分子量 |
321.16 g/mol |
IUPAC 名称 |
2-bromo-4-(3,5-dimethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H13BrO3/c1-9-5-10(2)7-12(6-9)19-11-3-4-13(15(17)18)14(16)8-11/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
BWEUTQNHMFUFBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



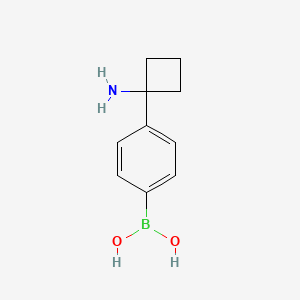
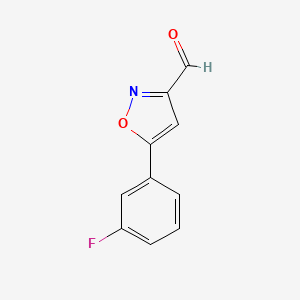
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
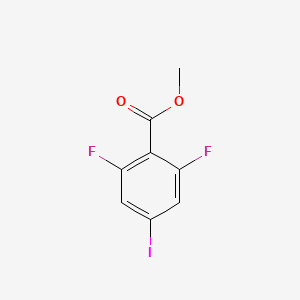
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
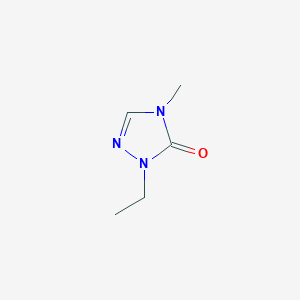

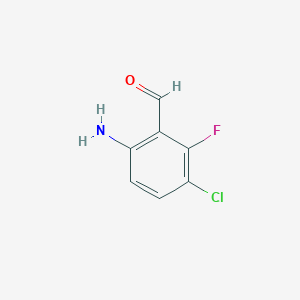
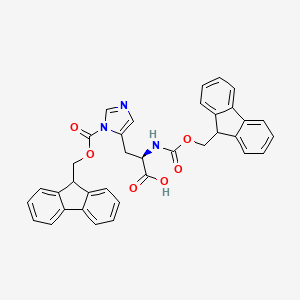
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
